molecular formula C11H19NO3S B12120985 Propanoic acid, 3-[[2-(cyclopentylamino)-1-methyl-2-oxoethyl]thio]- CAS No. 1152599-48-8

Propanoic acid, 3-[[2-(cyclopentylamino)-1-methyl-2-oxoethyl]thio]-

Cat. No.: B12120985
CAS No.: 1152599-48-8
M. Wt: 245.34 g/mol
InChI Key: RYZURULEBXVOGX-UHFFFAOYSA-N
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Description

Propanoic acid, 3-[[2-(cyclopentylamino)-1-methyl-2-oxoethyl]thio]- (hereafter referred to as the target compound) is a thioether-modified propanoic acid derivative. Its structure comprises a propanoic acid backbone with a sulfur atom at the third carbon, linked to a 2-(cyclopentylamino)-1-methyl-2-oxoethyl substituent. This unique combination of a cycloalkylamino group and a thioether moiety distinguishes it from other propanoic acid derivatives.

Properties

CAS No.

1152599-48-8

Molecular Formula

C11H19NO3S

Molecular Weight

245.34 g/mol

IUPAC Name

3-[1-(cyclopentylamino)-1-oxopropan-2-yl]sulfanylpropanoic acid

InChI

InChI=1S/C11H19NO3S/c1-8(16-7-6-10(13)14)11(15)12-9-4-2-3-5-9/h8-9H,2-7H2,1H3,(H,12,15)(H,13,14)

InChI Key

RYZURULEBXVOGX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1CCCC1)SCCC(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of propanoic acid, 3-[[2-(cyclopentylamino)-1-methyl-2-oxoethyl]thio]- involves several steps. One common synthetic route includes the reaction of cyclopentylamine with a suitable acylating agent to form the cyclopentylamino group. This intermediate is then reacted with a thioether precursor under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

Propanoic acid, 3-[[2-(cyclopentylamino)-1-methyl-2-oxoethyl]thio]- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Propanoic acid, 3-[[2-(cyclopentylamino)-1-methyl-2-oxoethyl]thio]- has several scientific research applications:

Mechanism of Action

The mechanism of action of propanoic acid, 3-[[2-(cyclopentylamino)-1-methyl-2-oxoethyl]thio]- involves its interaction with specific molecular targets. The cyclopentylamino group can interact with enzyme active sites or receptor binding pockets, while the thioether linkage may facilitate binding through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Key Substituents Molecular Weight (approx.) Solubility Trends Potential Applications Evidence ID
Target Compound Cyclopentylamino, thioether ~300 (estimated) Likely moderate solubility Pharmaceuticals (inferred) N/A
3-((6-R-Quinolin-4-yl)Thio)Propanoic Acid Quinoline, thioether ~250–300 Enhanced as sodium salt Anticancer agents
3-[(Tridecafluorooctyl)Thio]Propanoic Acid Perfluorinated alkyl, thioether ~500 Highly lipophilic Surfactants, coatings
Ibuprofen Isobutylphenyl 206.28 Low aqueous solubility NSAID
3-[(2-Methoxy-2-Oxoethyl)Thio]Propanoic Acid Methoxy-oxoethyl, thioether ~180 Moderate Synthetic intermediate

Research Findings and Implications

  • Structural Insights: The target compound’s cyclopentylamino-thioether group may enhance binding to hydrophobic pockets in biological targets, analogous to NSAID aryl groups .
  • Synthetic Strategies: Esterification or salt formation (e.g., sodium salts) could improve solubility, as demonstrated in quinoline derivatives .
  • Environmental Impact : Unlike perfluorinated analogues, the target compound’s lack of fluorine suggests lower environmental persistence .

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